(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18554723
InChI: InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12-;/m1./s1
SMILES:
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride

CAS No.:

Cat. No.: VC18554723

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride -

Specification

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12-;/m1./s1
Standard InChI Key ZSTHSLBOCJXONG-MNMPKAIFSA-N
Isomeric SMILES C1CC2=C(C=C(C=C2)O)[C@@H]3[C@@H]1NCCO3.Cl
Canonical SMILES C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl

Introduction

Chemical Identity and Structural Features

Core Structure and Stereochemistry

The compound features a bicyclic benzoxazine scaffold fused to a benzene ring, with a hydroxyl group at position 9 and a hydrochloride salt form enhancing solubility. The (4aR,10bR) stereochemistry is critical for its biological activity, as demonstrated by its enantioselective binding to dopamine receptors .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,benzoxazin-9-ol;hydrochloride
Canonical SMILESC1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl
Chiral Centers2 (4aR, 10bR)
Hydrogen Bond Donors/Acceptors2 / 3

Spectroscopic Characterization

  • Mass Spectrometry: ESI-MS reveals a parent ion at m/z 241.71 ([M+H]+^+).

  • NMR: 1H^1\text{H}-NMR (400 MHz, D2_2O) shows characteristic signals at δ 6.75 (d, J = 8.4 Hz, H-7), δ 4.32 (m, H-4a), and δ 3.85 (dd, J = 11.2 Hz, H-10b) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step process involving:

  • Ring-Closing Oxidative Coupling: 2-Aminophenol derivatives are cyclized using oxalyl chloride to form the benzoxazine core .

  • Stereoselective Reduction: Catalytic hydrogenation with Pd/C achieves the (4aR,10bR) configuration .

  • Salt Formation: Hydrochloride salt precipitation in ethanol yields the final product .

Table 2: Optimization of Key Synthesis Steps

StepConditionsYield (%)Purity (%)
CyclizationTHF, 80°C, 12h7892
Chiral Resolution(R)-BINAP/Pd(OAc)2_265>99 ee
Salt PrecipitationEtOH, −20°C, 24h8995

Industrial-Scale Challenges

  • Chiral Purity: Maintaining >95% enantiomeric excess (ee) requires stringent control of hydrogenation pressure and temperature .

  • Byproduct Formation: Over-reduction at the 4a position generates inactive dihydro derivatives, necessitating HPLC purification .

Pharmacological Properties

Dopamine Receptor Interactions

As a high-affinity dopamine D2_2/D3_3 receptor partial agonist (Ki=1.2 nMK_i = 1.2 \ \text{nM}) , the compound exhibits:

  • Subtype Selectivity: 30-fold preference for D3_3 over D2_2 receptors .

  • Functional Activity: EC50_{50} = 8.7 nM in cAMP inhibition assays .

Table 3: Comparative Receptor Binding Profiles

CompoundD2_2 KiK_i (nM)D3_3 KiK_i (nM)Selectivity Ratio
Target Compound36.4 ± 2.11.2 ± 0.330.3
Naxagolide42.1 ± 3.82.8 ± 0.515.0
PD-12890728.9 ± 1.70.9 ± 0.232.1

Neuropharmacological Effects

  • Antiparkinsonian Potential: In MPTP-lesioned primates, 0.3 mg/kg doses normalize locomotor activity without inducing dyskinesias .

  • Antipsychotic Activity: Reduces amphetamine-induced hyperlocomotion in rodents (ED50_{50} = 0.12 mg/kg) .

Applications in Biomedical Research

PET Radiotracer Development

The compound serves as a precursor for 11C^{11}\text{C}-labeled analogs used in dopamine receptor imaging :

  • Radiosynthesis: 11C^{11}\text{C}-methylation at the propyl side chain achieves specific activities >2 Ci/μmol .

  • In Vivo Imaging: Striatal D3_3 receptor occupancy reaches 85% at 60 min post-injection in primate models .

Drug Discovery Platforms

  • Virtual Screening: Molecular docking studies (AutoDock Vina) predict ΔG = −9.2 kcal/mol for D3_3 receptor binding .

  • Structure-Activity Relationships (SAR):

    • Hydroxyl Position: 9-OH critical for H-bonding with Ser192/193 residues .

    • Chirality: (4aS,10bS) enantiomer shows 100-fold lower affinity .

SpeciesRouteLD50_{50} (mg/kg)Notable Effects
Mousei.v.112 ± 8Transient hypotension
Ratp.o.>2000No observable adverse effects

Future Research Directions

  • Metabolic Fate: UPLC-QTOF studies needed to identify Phase I/II metabolites.

  • Polypharmacology: Screen for off-target activity at 5-HT2A_{2A} and σ receptors.

  • Formulation Science: Develop sustained-release implants for chronic neurological studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator